molecular formula C11H12F2O B7872741 1-(2,5-Difluorophenyl)pentan-2-one

1-(2,5-Difluorophenyl)pentan-2-one

Cat. No.: B7872741
M. Wt: 198.21 g/mol
InChI Key: KRTBUJCSVCDORY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)pentan-2-one is a fluorinated aromatic ketone characterized by a pentan-2-one backbone substituted with a 2,5-difluorophenyl group at the first carbon.

Properties

IUPAC Name

1-(2,5-difluorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-2-3-10(14)7-8-6-9(12)4-5-11(8)13/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBUJCSVCDORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)pentan-2-one typically involves the reaction of 2,5-difluorobenzene with a suitable pentanone precursor under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where 2,5-difluorobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)pentan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Difluorophenyl)pentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, 1-(2,5-Difluorophenyl)pentan-2-one is compared below with structurally similar halogenated aromatic compounds.

Table 1: Comparative Analysis of Fluorinated Aromatic Compounds

Compound Name Molecular Formula Substituents Key Functional Group Reported Applications
1-(2,5-Difluorophenyl)pentan-2-one C₁₁H₁₂F₂O 2,5-difluorophenyl, pentan-2-one Ketone Intermediate in organic synthesis
1-(2,5-Difluorophenyl)butan-1-amine HCl C₁₀H₁₂F₂N·HCl 2,5-difluorophenyl, butan-1-amine Amine (hydrochloride) Research in bioactive molecules
3-(2,5-Difluorophenyl)-1H-indazole derivatives C₁₄H₁₀F₂N₄ 2,5-difluorophenyl, indazole-tetrazole Indazole-tetrazole Antifungal agents, regioselective methylation studies

Key Observations:

Functional Group Influence : The ketone group in 1-(2,5-Difluorophenyl)pentan-2-one distinguishes it from amine (e.g., HD-3325) or heterocyclic derivatives (e.g., indazole-tetrazole hybrids). Ketones typically exhibit higher electrophilicity, enabling nucleophilic additions or condensations, whereas amines are nucleophilic and often used in salt forms for solubility.

Fluorination Patterns: The 2,5-difluorophenyl moiety is shared across these compounds, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. However, the position of fluorine atoms can modulate steric and electronic effects; 2,5-difluoro substitution may reduce steric hindrance compared to ortho-difluoro derivatives.

Biological Activity

1-(2,5-Difluorophenyl)pentan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12F2O
  • Molecular Weight : 202.21 g/mol
  • IUPAC Name : 1-(2,5-Difluorophenyl)pentan-2-one

The presence of fluorine atoms in the ortho position on the phenyl ring enhances the compound's reactivity and biological activity due to their electronegative nature, which influences electron distribution within the molecule.

Biological Activity Overview

Research indicates that 1-(2,5-Difluorophenyl)pentan-2-one exhibits a range of biological activities:

Antidepressant Effects

Preliminary studies suggest that this compound may have potential antidepressant properties through modulation of serotonin and norepinephrine systems. The interaction with neurotransmitter receptors could lead to mood enhancement and behavioral changes.

Antitumor Activity

Investigations have shown that 1-(2,5-Difluorophenyl)pentan-2-one may inhibit the proliferation of certain cancer cell lines. This suggests potential as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Evidence indicates that this compound could protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be beneficial in developing treatments for neurodegenerative diseases.

The mechanism of action of 1-(2,5-Difluorophenyl)pentan-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantModulates serotonin and norepinephrine levels
AntitumorInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of 1-(2,5-Difluorophenyl)pentan-2-one:

  • Antidepressant Studies : A study demonstrated that administration of this compound led to increased levels of serotonin in animal models, suggesting its potential use as an antidepressant agent.
  • Cancer Research : In vitro studies revealed that 1-(2,5-Difluorophenyl)pentan-2-one significantly reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Neuroprotection : Research showed that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures exposed to harmful stimuli.

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